molecular formula C16H23FN2O3 B2638699 3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea CAS No. 2034622-45-0

3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea

Cat. No.: B2638699
CAS No.: 2034622-45-0
M. Wt: 310.369
InChI Key: WOJHVYHITVYHDR-UHFFFAOYSA-N
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Description

3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxypropyl chain, and an oxan-4-yl urea moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 2-fluorophenyl intermediate through a halogenation reaction.

    Methoxypropyl Chain Addition:

    Oxan-4-yl Urea Formation: Finally, the oxan-4-yl urea moiety is formed through a condensation reaction between the intermediate and an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(21-2,13-5-3-4-6-14(13)17)11-18-15(20)19-12-7-9-22-10-8-12/h3-6,12H,7-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJHVYHITVYHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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